molecular formula C21H28O3 B14088692 Delta9-THCQ

Delta9-THCQ

Cat. No.: B14088692
M. Wt: 328.4 g/mol
InChI Key: KVAAAUWYXXYUQE-HZPDHXFCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Delta-9-tetrahydrocannabinol quinone (Delta9-THCQ) is a synthetic derivative of Delta-9-tetrahydrocannabinol (Delta9-THC), the primary psychoactive component of the cannabis plant

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Delta9-THCQ typically involves the oxidation of Delta9-THC. One common method is the use of chromic acid or potassium permanganate as oxidizing agents. The reaction is carried out under controlled conditions to ensure the selective oxidation of the hydroxyl group to a quinone structure.

Industrial Production Methods

Industrial production of this compound involves large-scale extraction of Delta9-THC from cannabis plants, followed by chemical oxidation. The process includes:

    Extraction: Delta9-THC is extracted from cannabis flowers using organic solvents.

    Oxidation: The extracted Delta9-THC is then oxidized using chromic acid or potassium permanganate.

    Purification: The resulting this compound is purified using chromatographic techniques to obtain a high-purity product.

Chemical Reactions Analysis

Types of Reactions

Delta9-THCQ undergoes various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of more complex quinone derivatives.

    Reduction: Reduction reactions can convert this compound back to Delta9-THC or other reduced forms.

    Substitution: Substitution reactions can introduce different functional groups into the quinone structure.

Common Reagents and Conditions

    Oxidation: Chromic acid, potassium permanganate, and other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles and electrophiles under controlled conditions.

Major Products

    Oxidation: Formation of higher quinone derivatives.

    Reduction: Conversion back to Delta9-THC or other reduced forms.

    Substitution: Introduction of different functional groups, leading to a variety of substituted quinones.

Scientific Research Applications

Delta9-THCQ has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound to study the reactivity of quinones and their derivatives.

    Biology: Investigated for its potential effects on cellular processes and signaling pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

Delta9-THCQ exerts its effects through interactions with various molecular targets and pathways. It is known to:

    Bind to Cannabinoid Receptors: this compound interacts with cannabinoid receptors (CB1 and CB2) in the body, leading to modulation of neurotransmitter release and other cellular responses.

    Modulate Enzymatic Activity: It can influence the activity of enzymes involved in oxidative stress and inflammation.

    Affect Cellular Signaling: this compound can alter signaling pathways related to cell growth, apoptosis, and immune responses.

Comparison with Similar Compounds

Delta9-THCQ is unique compared to other similar compounds due to its quinone structure. Some similar compounds include:

    Delta9-THC: The parent compound, known for its psychoactive effects.

    Delta8-THC: An isomer of Delta9-THC with slightly different psychoactive properties.

    Delta9-THCA: The acidic precursor of Delta9-THC, which is non-psychoactive until decarboxylated.

    Delta9-THCV: A variant with potential appetite-suppressing and anti-inflammatory properties.

Q & A

Basic Research Questions

Q. What experimental designs are optimal for investigating Delta9-THCQ’s pharmacological effects in preclinical studies?

  • Methodological Answer: Use randomized controlled trials (RCTs) with dose-response frameworks to evaluate efficacy and toxicity. For in vivo studies, employ double-blind protocols to minimize bias, and include control groups receiving vehicle-only treatments. Ensure sample sizes are statistically powered (e.g., G*Power calculations) to detect meaningful effect sizes . For in vitro assays, utilize cell-line models with validated cannabinoid receptors (e.g., CB1/CB2) and include positive/negative controls (e.g., synthetic agonists/antagonists). Data should be analyzed using ANOVA with post-hoc tests to compare dose groups .

Q. How can researchers standardize this compound synthesis to ensure reproducibility across studies?

  • Methodological Answer: Follow Good Laboratory Practice (GLP) guidelines for synthetic protocols. Document reaction conditions (temperature, solvent purity, catalyst ratios) and validate compound purity via HPLC or GC-MS. Cross-reference spectral data (NMR, IR) with existing literature to confirm structural integrity. Publish detailed supplementary materials with synthesis steps to enable replication .

Q. What ethical considerations are critical when designing human trials involving this compound?

  • Methodological Answer: Obtain IRB approval and ensure informed consent includes risks of psychoactive effects. Use stratified randomization to balance demographic variables (age, sex) and include exclusion criteria for psychiatric histories. Monitor adverse events in real-time using validated scales (e.g., SAEs via CTCAE criteria) and establish a Data Safety Monitoring Board (DSMB) .

Advanced Research Questions

Q. How can contradictory findings about this compound’s anti-inflammatory efficacy be resolved?

  • Methodological Answer: Conduct a systematic review with meta-analysis to quantify heterogeneity (I² statistic). Assess study quality via tools like GRADE and explore confounding variables (e.g., bioavailability differences due to formulation). Perform subgroup analyses based on delivery methods (oral vs. topical) or model systems (murine vs. human macrophages) .

Q. What computational strategies are effective for predicting this compound’s off-target interactions?

  • Methodological Answer: Use molecular docking simulations (e.g., AutoDock Vina) to screen against protein databases (PDB). Validate predictions with in vitro binding assays (e.g., radioligand displacement). Apply machine learning models trained on cannabinoid datasets to predict pharmacokinetic properties (e.g., BBB permeability via QSAR) .

Q. How should longitudinal studies on this compound’s neurocognitive effects adjust for confounding variables?

  • Methodological Answer: Implement mixed-effects models to account for repeated measures and covariates (e.g., baseline cognitive scores, concomitant medications). Use propensity score matching to balance non-randomized variables. Validate outcomes with multimodal imaging (fMRI, PET) and neuropsychological batteries (e.g., CANTAB) .

Q. Methodological Synthesis & Data Analysis

Q. What statistical approaches best address missing data in this compound clinical trials?

  • Methodological Answer: Apply multiple imputation (MI) for missing at random (MAR) data, validated via sensitivity analyses. For non-ignorable missingness, use pattern-mixture models. Report attrition rates and conduct intention-to-treat (ITT) analyses to preserve randomization integrity .

Q. How can researchers integrate multi-omics data to elucidate this compound’s mechanisms of action?

  • Methodological Answer: Combine transcriptomic (RNA-seq), proteomic (LC-MS), and metabolomic (NMR) datasets using pathway enrichment tools (e.g., DAVID, MetaboAnalyst). Apply network pharmacology to identify hub targets and validate findings with CRISPR/Cas9 knockout models .

Q. Ethical & Reporting Standards

Q. What frameworks ensure compliance with FAIR data principles in this compound research?

  • Methodological Answer: Use repositories like ChEMBL or PubChem to deposit raw data (FAIR: Findable, Accessible, Interoperable, Reusable). Adhere to ARRIVE guidelines for preclinical studies and CONSORT for clinical trials. Include detailed metadata (e.g., experimental protocols, software versions) .

Q. How can researchers mitigate publication bias in this compound studies?

  • Methodological Answer: Preregister hypotheses and analysis plans on platforms like ClinicalTrials.gov or Open Science Framework. Report null findings and collaborate with journals endorsing the Registered Reports format. Use funnel plots and Egger’s regression to detect bias in meta-analyses .

Q. Tables for Key Methodological Considerations

Research Phase Key Tools/Techniques References
Synthesis ValidationHPLC, GC-MS, NMR
Preclinical TestingCB1/CB2 receptor assays, ANOVA
Clinical Trial DesignIRB protocols, CTCAE criteria, DSMB
Data IntegrationDAVID, MetaboAnalyst, CRISPR validation
Bias MitigationPreregistration, CONSORT, funnel plots

Properties

Molecular Formula

C21H28O3

Molecular Weight

328.4 g/mol

IUPAC Name

(6aR,10aR)-6,6,9-trimethyl-3-pentyl-6a,7,8,10a-tetrahydrobenzo[c]chromene-1,4-dione

InChI

InChI=1S/C21H28O3/c1-5-6-7-8-14-12-17(22)18-15-11-13(2)9-10-16(15)21(3,4)24-20(18)19(14)23/h11-12,15-16H,5-10H2,1-4H3/t15-,16-/m1/s1

InChI Key

KVAAAUWYXXYUQE-HZPDHXFCSA-N

Isomeric SMILES

CCCCCC1=CC(=O)C2=C(C1=O)OC([C@H]3[C@H]2C=C(CC3)C)(C)C

Canonical SMILES

CCCCCC1=CC(=O)C2=C(C1=O)OC(C3C2C=C(CC3)C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.